molecular formula C22H21N3O4S2 B2432529 N1-benzyl-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898414-05-6

N1-benzyl-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No.: B2432529
CAS No.: 898414-05-6
M. Wt: 455.55
InChI Key: GFKNYPFFEHREEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-benzyl-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C22H21N3O4S2 and its molecular weight is 455.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tetrahydroquinoline Derivatives as Anticancer Agents

Synthesis and Biological Activity : Tetrahydroquinoline derivatives have been synthesized and evaluated for their anticancer activities. For instance, novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety were synthesized and tested for in vitro antitumor activity. Some compounds showed potent efficacy against various cancer cell lines, indicating their potential as new classes of antitumor agents (Alqasoumi et al., 2010). Additionally, the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents has been explored, highlighting the tetrahydroisoquinoline moiety's importance in developing potential pharmaceutical agents (Redda et al., 2010).

Sulfonamide-Containing Compounds and Their Applications

Pharmacological Potentials : Compounds containing sulfonamide groups have been synthesized and characterized, demonstrating various biological activities, including potential anticancer properties. For example, half-sandwich ruthenium complexes containing aromatic sulfonamides showed good activity as catalysts in transfer hydrogenation reactions, suggesting their utility in synthetic chemistry and potential indirect relevance to pharmaceutical applications (Dayan et al., 2013).

Antagonists and Their Selectivity

Selective Inhibition by Isoquinolines : Research on isoquinolines as antagonists of the P2X7 nucleotide receptor revealed their high selectivity for human versus rat receptor homologues. This study provides insight into the pharmacological sensitivity differences between species and indicates the potential use of isoquinolines in identifying P2Z/P2X7 functional responses in various cell types (Humphreys et al., 1998).

Properties

IUPAC Name

N-benzyl-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c26-21(23-15-16-6-2-1-3-7-16)22(27)24-18-11-10-17-8-4-12-25(19(17)14-18)31(28,29)20-9-5-13-30-20/h1-3,5-7,9-11,13-14H,4,8,12,15H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKNYPFFEHREEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.